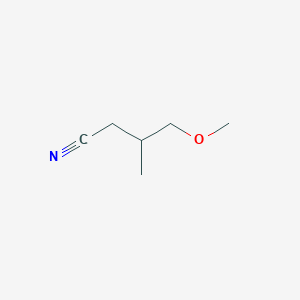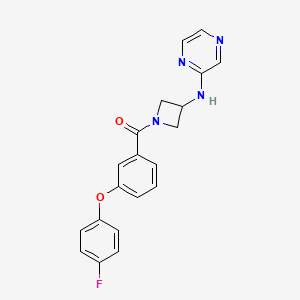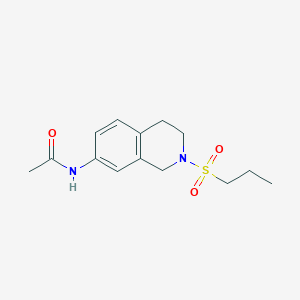![molecular formula C18H19N3 B2703914 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine CAS No. 685107-98-6](/img/structure/B2703914.png)
2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been of interest to scientists due to its potential applications in the field of medicine. This compound has shown promise in various scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Characterization for Medicinal Applications
Researchers have developed cost-effective synthesis methods for pyrazole-based pyrimidine scaffolds, demonstrating their potential for AIDS chemotherapy and as pharmacological agents in new drug discovery. These compounds are synthesized through multicomponent reactions and characterized using various analytical techniques, indicating their relevance for biological activity investigations and pharmacological potential (Ajani et al., 2019).
Antimicrobial Activity
Pyrazolopyrimidine derivatives have shown significant antibacterial effects against various pathogenic bacteria, including gram-positive and gram-negative strains. These compounds were synthesized and evaluated for their inhibitory properties, showing potential as inhibitors of specific bacteria, indicating their utility in addressing antimicrobial resistance (Beyzaei et al., 2017).
Anticancer and Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidines have attracted attention for their significant anticancer potential and enzymatic inhibitory activity. Advances in the synthesis and functionalization of these compounds contribute to the design of new drugs with the pyrazolo[1,5-a]pyrimidine core, highlighting their importance in medicinal chemistry and drug development (Arias-Gómez et al., 2021).
Anti-Mycobacterial Activity
Studies on pyrazolo[1,5-a]pyrimidines have identified them as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. The design, synthesis, and structure-activity relationship studies of these compounds show promising in vitro growth inhibition of M.tb, underlining their potential in treating tuberculosis (Sutherland et al., 2022).
Nanosystem Approaches for Drug Delivery
To overcome the poor aqueous solubility of pyrazolo[3,4-d]pyrimidines, which hampers their clinical drug candidate development, researchers have developed albumin nanoparticles and liposomes. These nanosystems improve the solubility profile and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, enhancing their anti-neuroblastoma activity and offering a promising method for drug delivery (Vignaroli et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This compound: interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to the death of cancer cells .
Biochemical Pathways
The action of This compound primarily affects the cell cycle, a biochemical pathway that regulates cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death .
Result of Action
The inhibition of CDK2 by This compound results in significant cytotoxic activities against certain cancer cell lines . For instance, it has shown potent activity against MCF-7 and HCT-116 cell lines .
Propriétés
IUPAC Name |
2,5,7-trimethyl-6-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-13-12-18-19-14(2)17(15(3)21(18)20-13)11-7-10-16-8-5-4-6-9-16/h4-10,12H,11H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWCILRLRCNNW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)C/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2703834.png)
![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)
![N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2703836.png)
![N-(4-(tert-butyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2703837.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)

![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)
![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)
